molecular formula C27H46O3 B1263379 7alpha,24-Dihydroxycholesterol

7alpha,24-Dihydroxycholesterol

Cat. No. B1263379
M. Wt: 418.7 g/mol
InChI Key: ZNCHPOYZMVVJCK-ZANKPZNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,24-dihydroxycholesterol is a 24-hydroxy steroid, a 7alpha-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.

Scientific Research Applications

  • Cholesterol Homeostasis and Bile Acid Biosynthesis

    • 7alpha,24-Dihydroxycholesterol is formed in the liver from 24-hydroxycholesterol, primarily sourced from the brain. It plays a crucial role in cholesterol homeostasis. It's processed by the enzyme CYP7A, which is key in bile acid biosynthesis, suggesting that some 24-hydroxycholesterol may convert into bile acids (Norlin et al., 2000).
  • Detection in Human Plasma

    • A method for detecting this compound in human plasma using liquid chromatography and mass spectrometry has been developed. This technique is crucial for understanding its concentration and role in healthy individuals and in disease conditions (Karuna et al., 2015).
  • Metabolism and Comparison with Other Sterols

    • The metabolism of 7alpha-hydroxycholesterol has been compared with other sterols, like 7alpha-hydroxy-beta-sitosterol, in liver subcellular fractions. This research aids in understanding the metabolic processes and the efficiency of these compounds as substrates (Aringer, 1975).
  • Role in Oxysterol Analysis and Clinical Studies

    • Oxysterols like this compound are under investigation as potential biomarkers for neurodegenerative disorders such as Alzheimer's disease. Analytical methods targeting oxysterols in human plasma have been developed, contributing significantly to clinical research (Griffiths et al., 2008).
  • Synthesis of Derivatives for Cholesterol Metabolism Regulation

    • The synthesis of 7alpha-hydroxy derivatives of oxysterols, including this compound, has been described. These derivatives are important for regulating cholesterol metabolism (Li & Spencer, 2000).
  • Relation to Liver Disease and Bile Acid Synthesis

    • The role of 7alpha-hydroxycholesterol in liver disease and its effect on bile acid synthesis has been studied, providing valuable insights into chronic liver conditions and their management (Crosignani et al., 2007).
  • Monitoring Hepatic Enzyme Activity

    • A method for monitoring hepatic cholesterol 7alpha-hydroxylase activity, which influences this compound production, has been developed. This technique is pivotal for understanding bile acid synthesis in relation to various physiological and pathological states (Gälman et al., 2003).
  • Inborn Error in Bile Acid Synthesis

    • A new inborn error involving a mutation in the gene for oxysterol 7alpha-hydroxylase, which impairs 7alpha-hydroxylation, has been identified. This discovery highlights the significance of this compound in neonatal liver disease and bile acid synthesis (Setchell et al., 1998).

properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

ZNCHPOYZMVVJCK-ZANKPZNPSA-N

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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